molecular formula C23H23ClN2O3 B2649173 5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898440-11-4

5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No. B2649173
M. Wt: 410.9
InChI Key: MPGQVFDEXOKALX-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as CPMP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. CPMP is a pyranone derivative that belongs to the class of compounds known as phenylpiperazines. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Scientific Research Applications

Corrosion Inhibition

A study on pyranopyrazole derivatives, closely related to the query compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These inhibitors showed high efficiency, which increased with concentration, highlighting their potential in protecting metals from corrosion in industrial applications (Yadav et al., 2016).

Synthetic Chemistry Applications

Research involving similar chemical structures focused on synthetic methods for protecting groups in oligoribonucleotide synthesis, showcasing the compound's relevance in the field of synthetic organic chemistry (Reese, Serafinowska, & Zappia, 1986).

Pharmacological Evaluation

Compounds with structural similarities to the query have been synthesized and evaluated for their pharmacological properties, including anticancer and HIV activities. This indicates potential applications in designing and developing new therapeutic agents (Patel et al., 2013).

Fungicide Development

A novel fungicide, showing broad-spectrum activity against fungi, was synthesized from a compound bearing resemblance to the query chemical. This suggests its potential utility in agricultural science for developing new fungicidal agents (Liu et al., 2011).

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3/c24-21-9-5-4-6-18(21)16-29-23-17-28-20(14-22(23)27)15-25-10-12-26(13-11-25)19-7-2-1-3-8-19/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGQVFDEXOKALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

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